molecular formula C10H22ClNO2 B591160 D-Leucine tert-Butyl Ester Hydrochloride CAS No. 13081-32-8

D-Leucine tert-Butyl Ester Hydrochloride

Cat. No.: B591160
CAS No.: 13081-32-8
M. Wt: 223.741
InChI Key: RFUWRXIYTQGFGA-DDWIOCJRSA-N
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Description

®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a leucine derivative and is often used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride typically involves the esterification of ®-2-amino-4-methylpentanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-amino-4-methylpentanoate hydrochloride is unique due to its tert-butyl ester group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUWRXIYTQGFGA-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13081-32-8
Record name tert-butyl (2R)-2-amino-4-methylpentanoate hydrochloride
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